Biotin-PEG3-Azide

Description

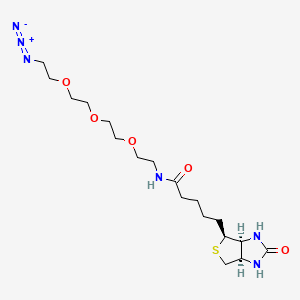

Structure

2D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFOOMQCYIGZBE-ZOBUZTSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Definitive Guide to Biotin-PEG3-Azide Solubility in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG3-Azide, a critical reagent in bioconjugation and drug delivery. Understanding its behavior in aqueous buffers is paramount for successful and reproducible experimental outcomes. This document offers detailed solubility data, experimental protocols, and logical workflows to empower researchers in their applications of this versatile molecule.

Introduction to this compound

This compound is a biotinylation reagent that incorporates a three-unit polyethylene glycol (PEG) spacer arm terminating in an azide group.[1][2] This structure offers several advantages in bioconjugation:

-

Biotin Moiety: Enables high-affinity binding to streptavidin and avidin, facilitating purification, detection, and immobilization of labeled molecules.

-

PEG Spacer: The hydrophilic PEG linker enhances the aqueous solubility of the reagent and the resulting conjugate, reduces steric hindrance, and minimizes aggregation.[1][2][3]

-

Azide Group: Serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for efficient and specific conjugation to alkyne-containing molecules.

The proper dissolution and handling of this compound are crucial first steps in any experimental workflow.

Solubility Data

The solubility of this compound can vary depending on the solvent and the specific batch of the reagent, which may have different degrees of hydration. The following table summarizes publicly available solubility data from various suppliers.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |

| Organic Solvents | |||

| DMSO | 44.45 | 100 | |

| DMSO | 10 | ~22.5 | |

| DMF | 10 | ~22.5 | |

| Aqueous Solutions | |||

| Water | 44.45 | 100 | |

| PBS (pH 7.2) | 10 | ~22.5 | |

| Mixed Solvent System | |||

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 (for Biotin-Azide) | ~1.5 (for Biotin-Azide) |

Note: The molecular weight of this compound is approximately 444.55 g/mol . Concentrations in mM are calculated based on this value.

For sparingly soluble analogs like Biotin-Azide (without the PEG linker), a common strategy is to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice. While this compound exhibits significantly better aqueous solubility due to the PEG spacer, this two-step dissolution method can still be beneficial for preparing high-concentration stock solutions.

Experimental Protocols

Preparation of Stock Solutions

Consistent and accurate preparation of stock solutions is fundamental for reproducible experiments.

Protocol 1: Direct Dissolution in Aqueous Buffer

This method is suitable for preparing working solutions directly if high concentrations are not required.

-

Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.

-

Weigh: Accurately weigh the desired amount of the reagent.

-

Dissolve: Add the appropriate volume of aqueous buffer (e.g., PBS, pH 7.2) to the reagent.

-

Mix: Vortex or sonicate briefly to ensure complete dissolution.

-

Filter: For critical applications, sterilize the solution by passing it through a 0.22 µm filter.

Protocol 2: Preparation of a Concentrated Stock in Organic Solvent

This is the recommended method for preparing high-concentration stock solutions for long-term storage.

-

Equilibrate: Allow the vial of this compound to reach room temperature.

-

Weigh: Weigh the desired amount of the reagent in a suitable tube.

-

Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).

-

Mix: Vortex thoroughly until the solid is completely dissolved.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Published data suggests stability for up to 1 month at -20°C and 6 months at -80°C.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general workflow for labeling an alkyne-containing protein with this compound.

-

Prepare Reactants:

-

This compound Stock: Prepare a 10 mM stock solution in DMSO as described in Protocol 2.

-

Copper(II) Sulfate (CuSO₄) Stock: Prepare a 50 mM stock solution in water.

-

Reducing Agent (e.g., TCEP) Stock: Prepare a 50 mM stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in water. TCEP is preferred over sodium ascorbate in some applications as it is more stable.

-

Ligand (e.g., TBTA) Stock: Prepare a 1.7 mM stock solution of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in a 1:4 (v/v) mixture of DMSO and tert-butanol. The ligand stabilizes the Cu(I) oxidation state.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-containing protein solution with the this compound stock solution. The final concentration of the azide will typically be in the micromolar range (e.g., 25 µM).

-

Prepare a "click cocktail" by mixing the CuSO₄, TCEP, and TBTA stocks.

-

Add the click cocktail to the protein-azide mixture to initiate the reaction. The final concentrations of the catalyst components are typically around 1 mM for CuSO₄ and TCEP, and 100 µM for TBTA.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

-

-

Purification:

-

Remove excess reagents and byproducts by methods such as protein precipitation (e.g., with cold acetone), dialysis, or gel filtration.

-

Visualized Workflows and Relationships

To further clarify the experimental processes and molecular interactions, the following diagrams are provided.

Caption: Workflow for preparing this compound solutions.

Caption: General workflow for CuAAC-mediated biotinylation.

Caption: Key functional components of this compound.

References

An In-Depth Technical Guide to Biotin-PEG3-Azide for Labeling Alkyne-Containing Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG3-Azide, a versatile chemical probe for the biotinylation of alkyne-modified biomolecules. We will delve into its chemical properties, detailed experimental protocols for its application in click chemistry, and its utility in proteomics and other life science research areas.

Introduction to this compound

This compound is a bioorthogonal labeling reagent that combines the high-affinity binding of biotin to streptavidin with the specific reactivity of an azide group. The molecule consists of three key components: a biotin moiety for detection and enrichment, a terminal azide group for covalent ligation to alkyne-functionalized molecules, and a hydrophilic triethylene glycol (PEG3) spacer. This PEG linker enhances the water solubility of the reagent and provides a flexible spacer arm to minimize steric hindrance during the binding of the biotin tag to streptavidin.[1][2][3]

The primary application of this compound is in "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. Specifically, it is used in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to label a wide range of alkyne-containing biomolecules, including proteins, nucleic acids, and glycans.[2][3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₃₂N₆O₅S | |

| Molecular Weight | 444.55 g/mol | |

| CAS Number | 875770-34-6 | |

| Appearance | White to off-white solid | |

| Purity | Typically >95% (HPLC) | |

| Solubility | Soluble in DMSO and DMF | |

| Storage Conditions | Store at -20°C, desiccated |

Core Applications: Click Chemistry

This compound is a versatile tool for the specific labeling of alkyne-modified biomolecules through two main types of click chemistry reactions: CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used reaction that involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by copper(I) ions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.

Quantitative Data and Performance Comparison

The choice between CuAAC and SPAAC often depends on the specific experimental context, with a trade-off between reaction kinetics and biocompatibility.

Comparative Reaction Kinetics

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |

| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst. | Catalyst-free cycloaddition between a strained cyclooctyne and an azide. | |

| Reaction Kinetics | Generally very fast and highly tunable. Reaction times can range from minutes to a few hours. | Slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹. | |

| Biocompatibility | The copper catalyst can be toxic to cells, though the use of chelating ligands can mitigate this. | Generally considered more biocompatible due to the absence of a metal catalyst. | |

| Reaction Yield | Typically provides quantitative or near-quantitative yields. | Can achieve high, often near-quantitative, yields. |

Performance in Proteomics

A comparative study on the identification of O-GlcNAcylated proteins highlighted the differences in performance between CuAAC and SPAAC.

| Method | Probe | Number of Identified Proteins | Number of Overlapping Proteins with Database | Reference(s) |

| CuAAC | Biotin-Diazo-Alkyne | 229 | 74 | |

| SPAAC | Biotin-DIBO-Alkyne | 188 | 46 |

These results suggest that for in vitro proteomics applications where reaction efficiency is paramount, CuAAC may lead to the identification of a greater number of modified proteins.

Another study compared the efficiency of identifying modified peptides using homologous biotinyl azides with varying PEG linker lengths in a chemical proteomics workflow.

| Workflow | Number of DDA Runs | Total Peptides Identified | Identifications per DDA Run | Reference(s) |

| MixClick (Biotin-PEG3/4/5-Azide) | 6 | 263 | 44 | |

| Analysis-and-Grouping (Individual Azides) | 17 | 225 | 13 |

This "MixClick" approach, utilizing a mixture of homologous biotinyl azides including this compound, demonstrated higher efficiency in peptide identification.

Experimental Protocols

The following are generalized protocols for the use of this compound in CuAAC and SPAAC reactions. Optimization may be required for specific applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for the labeling of alkyne-modified proteins in a cell lysate.

Materials:

-

Alkyne-modified protein sample in a suitable buffer (e.g., PBS)

-

This compound (10 mM stock in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

-

Tris(benzyltriazolylmethyl)amine (TBTA) (1.7 mM stock in DMSO/t-butanol 1:4)

-

Copper(II) sulfate (CuSO₄) (50 mM stock in water)

-

Cold acetone

Procedure:

-

To 1 mL of cell lysate (1.5 mg/mL protein concentration), add the following reagents in order to achieve the indicated final concentrations:

-

This compound: 25 µM

-

TCEP: 1 mM

-

TBTA: 100 µM

-

-

Mix gently by vortexing.

-

Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.

-

Incubate the reaction mixture at room temperature for 1 hour with constant agitation.

-

Precipitate the protein by adding 10 mL of cold acetone and incubate at -20°C overnight.

-

Pellet the protein by centrifugation at 3,000 x g at 4°C for 30 minutes.

-

Wash the pellet with cold methanol and proceed with downstream applications such as enrichment with streptavidin beads.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This protocol is a general guideline for labeling biomolecules with a cyclooctyne handle in living cells.

Materials:

-

Cells cultured with a metabolic precursor containing a cyclooctyne group (e.g., DBCO)

-

This compound (10 mM stock in DMSO)

-

Cell culture medium

-

PBS

Procedure:

-

Culture cells with the cyclooctyne-containing metabolic precursor for the desired period to allow for incorporation into biomolecules.

-

Remove the culture medium and wash the cells twice with pre-warmed PBS.

-

Add fresh culture medium containing this compound to the cells. The optimal final concentration should be determined empirically but can range from 25 to 100 µM.

-

Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.

-

Remove the labeling medium and wash the cells three times with PBS.

-

The cells are now ready for downstream applications such as cell lysis for subsequent enrichment or fluorescence microscopy after staining with a fluorescently labeled streptavidin conjugate.

Applications in Research and Drug Development

This compound is a powerful tool with broad applications in various research fields.

Chemical Proteomics Workflow

A common application of this compound is in chemical proteomics to identify the protein targets of a small molecule probe. In this workflow, a bioactive small molecule is functionalized with an alkyne group. This probe is then introduced to a biological system (e.g., cell culture or in vivo model). After target engagement, the proteome is harvested, and the alkyne-tagged proteins are labeled with this compound via CuAAC. The biotinylated proteins can then be enriched using streptavidin affinity chromatography and subsequently identified by mass spectrometry.

Elucidation of Signaling Pathways

While specific examples are not yet abundant in the literature, the chemical proteomics workflow described above can be applied to elucidate signaling pathways. For instance, an alkyne-modified inhibitor of a key kinase in a signaling cascade (e.g., the PI3K/Akt pathway) could be used to pull down the kinase and its interacting partners. This would allow for the identification of novel components of the pathway and provide insights into the mechanism of action of the inhibitor.

Conclusion

This compound is a robust and versatile reagent for the selective biotinylation of alkyne-containing biomolecules. Its utility in both CuAAC and SPAAC reactions makes it suitable for a wide range of applications, from in vitro proteomics to live-cell imaging. The detailed protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively incorporate this powerful tool into their research endeavors. As the field of chemical biology continues to evolve, the applications of this compound and similar bioorthogonal probes are expected to expand, further enabling the exploration of complex biological systems.

References

Biotin-PEG3-Azide: A Technical Guide for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Biotin-PEG3-Azide, a key reagent in bioorthogonal chemistry. It covers its physicochemical properties, detailed experimental protocols for its application in chemoproteomics, and a visual representation of the experimental workflow. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their experimental designs.

Core Properties of this compound

This compound is a versatile chemical tool that combines the high-affinity binding of biotin to streptavidin with the specificity of azide-alkyne cycloaddition reactions. The polyethylene glycol (PEG) linker enhances its solubility in aqueous solutions and provides spatial separation between the biotin moiety and the conjugated biomolecule, which can improve binding efficiency to streptavidin.

| Property | Value |

| Molecular Formula | C18H32N6O5S |

| Molecular Weight | 444.55 g/mol [1] |

| CAS Number | 875770-34-6[1] |

| Appearance | White to grey amorphous solid[1] |

| Purity | >95% (as determined by HPLC)[1] |

| Solubility | Soluble in DMSO and DMF[1] |

| Storage | Store at -20°C, desiccated |

Application in Chemoproteomics: A Detailed Experimental Protocol

This compound is extensively used for the biotinylation of alkyne-modified biomolecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This allows for the specific labeling and subsequent enrichment of target proteins from complex biological samples like cell lysates. The following protocol outlines a general procedure for labeling alkyne-containing proteins in a cell lysate with this compound for chemoproteomic analysis.

I. Preparation of Reagents

-

Lysis Buffer: 1% NP40, 150 mM NaCl, 50 mM HEPES pH 7.4. Immediately before use, add protease inhibitor cocktail.

-

This compound Stock Solution: Prepare a 5 mM stock solution in DMSO.

-

Tris(2-carboxyethyl)phosphine (TCEP) Solution: Prepare a fresh 50 mM stock solution in water. TCEP is a reducing agent used to maintain copper in its active Cu(I) state.

-

Tris(benzyltriazolylmethyl)amine (TBTA) Stock Solution: Prepare a 10 mM stock solution in DMSO. TBTA is a ligand that stabilizes the Cu(I) ion and enhances the reaction efficiency.

-

Copper(II) Sulfate (CuSO4) Solution: Prepare a 50 mM stock solution in water.

II. Cell Lysis and Protein Quantification

-

Harvest cells that have been metabolically labeled with an alkyne-containing amino acid or treated with an alkyne-modified probe.

-

Wash the cell pellet twice with ice-cold Dulbecco's phosphate-buffered saline (DPBS).

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Sonicate the cell lysate on ice to ensure complete lysis and shear cellular DNA.

-

Centrifuge the lysate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the total protein concentration using a standard protein assay, such as the BCA assay.

III. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol is for a 10 mg total protein sample.

-

In a suitable tube, dilute the cell lysate to a final protein concentration that allows for the addition of the click chemistry reagents.

-

To the cell lysate, add the following reagents in the specified order. It is critical to add the reagents sequentially to ensure proper complex formation and initiation of the reaction.

-

100 µL of 5 mM this compound (final concentration: 50 µM)

-

200 µL of 50 mM TCEP (final concentration: 1 mM)

-

100 µL of 10 mM TBTA (final concentration: 100 µM)

-

-

Vortex the mixture gently.

-

Initiate the click reaction by adding:

-

200 µL of 50 mM CuSO4 (final concentration: 1 mM)

-

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

IV. Downstream Processing for Proteomic Analysis

-

Following the click reaction, the biotinylated proteins can be enriched using streptavidin-coated beads.

-

The enriched proteins can then be washed to remove non-specifically bound proteins.

-

Finally, the captured proteins are eluted and processed for analysis by mass spectrometry.

Experimental Workflow for Chemoproteomic Profiling

The following diagram illustrates the key steps in a typical chemoproteomics experiment utilizing this compound for protein labeling and enrichment.

Caption: Chemoproteomics workflow using this compound.

References

An In-depth Technical Guide to Click Chemistry with Biotin Azide for Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry with Biotin Azide: A Powerful Tool for Bioconjugation and Beyond

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of chemical reactions that are rapid, efficient, and highly specific.[1][2][3] At the forefront of this methodology is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1][4] This bio-orthogonal reaction, meaning it does not interfere with native biological processes, has become an invaluable tool in chemical biology, drug discovery, and materials science.

Biotin azide is a key reagent in the click chemistry toolbox, enabling the covalent attachment of biotin to a wide range of alkyne-modified biomolecules. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) can then be exploited for the detection, purification, and visualization of these tagged molecules. This guide provides a comprehensive overview of the principles, applications, and experimental protocols for utilizing biotin azide in your research.

Core Principles of Biotin Azide Click Chemistry

The fundamental reaction involves the [3+2] cycloaddition of an azide (from biotin azide) and a terminal alkyne (incorporated into a biomolecule of interest) to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is most commonly catalyzed by copper(I), which significantly accelerates the reaction rate.

Key Features of Biotin Azide Click Chemistry:

-

High Specificity: The azide and alkyne groups are largely absent in biological systems, ensuring that the reaction is highly selective and minimizes off-target labeling.

-

Efficiency: The click reaction proceeds with high yields under mild, aqueous conditions, often at room temperature.

-

Stability: The resulting triazole linkage is chemically stable and resistant to hydrolysis.

-

Versatility: This methodology can be applied to a wide array of biomolecules, including proteins, nucleic acids, glycans, and lipids.

Quantitative Data on Biotin Azide Probes

The choice of biotin azide probe can significantly impact experimental outcomes. Factors such as linker type and cleavability can influence labeling efficiency and downstream applications.

Cleavable Biotin Azide Probes

For applications such as mass spectrometry-based proteomics, it is often desirable to release the captured biomolecules from the streptavidin resin under mild conditions. Cleavable linkers have been developed to address this need.

| Probe Type | Cleavage Condition | Cleavage Efficiency (%) | Reference |

| Disulfide-based | 50 mM Na₂S₂O₄ | >95 | |

| Dialkoxydiphenylsilane (DADPS)-based | 10% Formic Acid | >98 | |

| Azobenzene-based | 2% HOCH₂CH₂SH | >95 | |

| Acid-cleavable | 95% CF₃CO₂H | >95 | |

| Photocleavable | 365 nm UV light | >90 |

PEGylated Biotin Azides

The incorporation of polyethylene glycol (PEG) linkers into biotin azide probes can enhance their water solubility and reduce steric hindrance, potentially improving reaction efficiency and reducing non-specific binding. While direct quantitative comparisons of reaction kinetics between PEGylated and non-PEGylated biotin azides are context-dependent, the improved hydrophilicity of PEGylated probes is a significant advantage in aqueous biological systems.

Experimental Protocols

The following are detailed methodologies for common applications of biotin azide click chemistry.

Metabolic Labeling and Affinity Purification of Newly Synthesized Proteins (BONCAT)

This workflow allows for the specific capture and identification of proteins synthesized within a defined time window.

a) Metabolic Labeling:

-

Culture cells in methionine-free medium for 1-2 hours to deplete endogenous methionine.

-

Replace the medium with methionine-free medium supplemented with L-azidohomoalanine (AHA), an azide-containing methionine analog, at a final concentration of 25-50 µM.

-

Incubate the cells for the desired labeling period (e.g., 4-24 hours).

-

Wash the cells with ice-cold PBS and harvest them.

b) Cell Lysis:

-

Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

c) Click Chemistry Reaction:

-

To 1 mg of protein lysate, add the following components in order:

-

Biotin azide (or a cleavable biotin alkyne if using an alkyne-containing amino acid analog) to a final concentration of 50-100 µM.

-

Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or a more water-soluble ligand like THPTA to a final concentration of 100 µM.

-

Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.

-

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

d) Affinity Purification:

-

Add streptavidin-conjugated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation.

-

Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS with 1% SDS, followed by 8 M urea, and then PBS).

-

Elute the biotinylated proteins from the beads. For non-cleavable linkers, this typically requires harsh denaturing conditions (e.g., boiling in SDS-PAGE sample buffer). For cleavable linkers, use the appropriate cleavage buffer as indicated in the table above.

e) Downstream Analysis:

-

The eluted proteins can be analyzed by SDS-PAGE and Western blotting using an anti-biotin antibody or streptavidin-HRP conjugate.

-

For proteomic analysis, the eluted proteins can be digested with trypsin and analyzed by mass spectrometry.

Labeling of Glycoproteins

This protocol enables the specific biotinylation of glycoproteins.

-

Dissolve the purified glycoprotein in 100 mM sodium acetate, pH 5.5, at a concentration of 1-5 mg/mL.

-

Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 10 mM to oxidize the cis-diols of the carbohydrate moieties to aldehydes. Incubate in the dark for 20-30 minutes at room temperature.

-

Remove the excess sodium periodate using a desalting column.

-

To the oxidized glycoprotein, add an alkyne-functionalized hydrazide or aminooxy compound to react with the generated aldehydes, thereby introducing an alkyne handle.

-

Purify the alkyne-modified glycoprotein using a desalting column.

-

Perform the click chemistry reaction with biotin azide as described in the BONCAT protocol.

-

Purify the biotinylated glycoprotein to remove excess click chemistry reagents.

Visualizations of Workflows and Pathways

Graphviz (DOT language) is a powerful tool for visualizing complex biological processes. The following diagrams illustrate key experimental workflows and a signaling pathway where biotin azide can be applied.

Metabolic Labeling and Affinity Purification Workflow

Caption: Workflow for Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT).

Activity-Based Protein Profiling (ABPP) Workflow

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Proximity Ligation Assay (PLA) for Protein-Protein Interaction

Caption: Proximity Ligation Assay (PLA) workflow for protein interaction analysis.

Investigating the Wnt/β-Catenin Signaling Pathway

Biotin azide-based techniques can be employed to study protein-protein interactions and post-translational modifications within critical signaling pathways like the Wnt/β-catenin pathway. For example, metabolic labeling with an alkyne-containing sugar analog could be used to identify glycosylated proteins within the pathway, followed by biotin azide click chemistry and affinity purification.

Caption: Simplified diagram of the Wnt/β-catenin signaling pathway.

Conclusion

Biotin azide, in conjunction with click chemistry, offers a robust and versatile platform for the study of biomolecules. Its high specificity, efficiency, and compatibility with biological systems have made it an indispensable tool for researchers, scientists, and drug development professionals. The ability to specifically label and subsequently purify or visualize tagged molecules provides powerful insights into complex biological processes, from protein synthesis and post-translational modifications to intricate signaling networks. The continued development of novel biotin azide probes, including those with cleavable linkers and enhanced solubility, will undoubtedly expand the applications of this remarkable technology in the years to come.

References

The Transformative Power of PEGylation in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG), a process known as PEGylation, has emerged as a cornerstone technology in the development of biotherapeutics. This in-depth guide explores the multifaceted benefits of PEGylation, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in harnessing this powerful tool for drug delivery and optimization.

Core Benefits of PEGylation: A Quantitative Perspective

PEGylation confers a multitude of advantages to bioconjugates, primarily by increasing their hydrodynamic size and creating a hydrophilic shield. These alterations fundamentally improve the pharmacokinetic and pharmacodynamic properties of the parent molecule. The "stealth" properties imparted by the PEG chains shield the bioconjugate from the host's immune system and enzymatic degradation, leading to a cascade of therapeutic benefits.[1]

Enhanced Pharmacokinetics and Bioavailability

One of the most significant advantages of PEGylation is the dramatic extension of a drug's circulating half-life. By increasing the molecule's size, PEGylation reduces renal clearance, allowing for less frequent dosing and improved patient compliance.[2][3]

| Therapeutic Agent | Non-PEGylated Half-Life | PEGylated Half-Life | Fold Increase | Reference(s) |

| Filgrastim (G-CSF) | 3.5 hours | 33.2 - 49 hours | ~9.5 - 14 | [4][5] |

| Interferon alfa-2a | 2.3 hours (absorption) | 50 hours (absorption) | ~21.7 | |

| Interferon alfa-2b | 2.3 hours (absorption) | 4.6 hours (absorption) | 2 | |

| Doxorubicin | Minutes | 36.4 - 90 hours (liposomal) | >300 (AUC) | |

| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 1.1 hours | 28 hours | ~25.5 |

Table 1: Impact of PEGylation on the Serum Half-Life of Various Therapeutics.

Increased Hydrodynamic Radius

The covalent attachment of PEG chains significantly increases the hydrodynamic volume of the bioconjugate, a key factor in reducing renal filtration.

| Protein | PEG Size (kDa) | Hydrodynamic Radius (Rh) of Conjugate (nm) | Fold Increase in Rh vs. Native Protein | Reference(s) |

| Human Serum Albumin (HSA) | 5 | - | 1.20 | |

| Human Serum Albumin (HSA) | 10 | - | 1.48 | |

| Human Serum Albumin (HSA) | 20 (linear) | - | 1.75 | |

| Human Serum Albumin (HSA) | 20 (branched) | - | 1.83 | |

| Interferon-α-2b | 10 | 5.7 | ~2.85 | |

| Interferon-α-2b | 20 | 7.4 | ~3.7 | |

| Interferon-α-2b | 30 | 9.1 | ~4.55 | |

| Interferon-α-2b | 45 | 9.6 | ~4.8 |

Table 2: Effect of PEGylation on the Hydrodynamic Radius of Proteins.

Reduced Immunogenicity

By masking antigenic epitopes on the surface of therapeutic proteins, PEGylation can significantly reduce their immunogenicity, minimizing the risk of adverse immune responses and the development of neutralizing antibodies.

| Therapeutic Protein | Observation | Reference(s) |

| Asparaginase | PEG-asparaginase is tolerated by patients with known hypersensitivity to the native form. While anti-PEG antibodies can develop, the immunogenicity of the protein itself is reduced. | |

| Uricase (Pegloticase) | Although anti-pegloticase antibodies can form (often targeting the PEG moiety), PEGylation reduces the immunogenicity of the foreign uricase enzyme, enabling its therapeutic use. |

Table 3: Qualitative and Quantitative Data on Reduced Immunogenicity through PEGylation.

Altered Enzyme Kinetics

The steric hindrance imposed by the PEG chains can influence the interaction of an enzyme with its substrate, often leading to a decrease in the catalytic turnover rate (kcat) and an increase in the Michaelis constant (KM), indicating lower substrate affinity.

| Enzyme | PEG Size (Da) | Degree of PEGylation (mols PEG/mol enzyme) | kcat (% of native) | KM (% of native) | Reference(s) |

| α-Chymotrypsin | 700 | 1.2 ± 0.3 | ~80% | ~200% | |

| α-Chymotrypsin | 700 | 6.2 ± 0.6 | ~60% | ~300% | |

| α-Chymotrypsin | 2000 | 1.3 ± 0.6 | ~80% | ~160% | |

| α-Chymotrypsin | 2000 | 8.4 ± 0.4 | ~60% | ~300% | |

| α-Chymotrypsin | 5000 | 1.3 ± 0.3 | ~78% | ~200% | |

| α-Chymotrypsin | 5000 | 7.6 ± 0.7 | ~50% | ~220% |

Table 4: Impact of PEGylation on the Kinetic Parameters of α-Chymotrypsin.

Enhanced Solubility

The hydrophilic nature of PEG can significantly improve the solubility of poorly water-soluble drugs and prevent the aggregation of protein therapeutics.

| Drug | PEG Molecular Weight | Observation | Reference(s) |

| Simvastatin | 20,000 | Increased PEG molecular weight resulted in higher phase solubility of the drug. | |

| Various poorly soluble drugs | 20,000 (in PEGosomes) | PEGosomes demonstrated a significant increase in the solubility of probucol and ciprofloxacin. |

Table 5: Improvement in Drug Solubility with PEGylation.

Key Experimental Protocols

The success of PEGylation hinges on the careful selection and execution of appropriate conjugation chemistry and subsequent purification and characterization.

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This is one of the most common methods for PEGylating proteins, targeting the primary amines of lysine residues and the N-terminus.

Materials:

-

Protein to be PEGylated

-

Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl succinate)

-

Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.0-8.0)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mg/mL. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically for each protein.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

-

Purification: Remove unreacted PEG and separate the PEGylated protein from the unreacted protein using size-exclusion or ion-exchange chromatography.

Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry

This method provides a more site-specific approach to PEGylation by targeting free sulfhydryl groups on cysteine residues.

Materials:

-

Thiol-containing molecule (protein, peptide, etc.)

-

PEG-Maleimide

-

Thiol-free buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)

-

Reducing agent (optional, e.g., TCEP)

-

Purification system

Procedure:

-

Reduction of Disulfides (if necessary): If the target cysteine is in a disulfide bond, it must first be reduced. Incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Remove the reducing agent immediately before PEGylation using a desalting column.

-

PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately before use.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the thiol-containing molecule.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

-

Purification: Purify the PEGylated product using size-exclusion or ion-exchange chromatography to remove unreacted PEG and starting material.

Protocol 3: PEGylation of Gold Nanoparticles

PEGylation is a common strategy to improve the stability and biocompatibility of nanoparticles for in vivo applications.

Materials:

-

Colloidal gold nanoparticle (AuNP) solution

-

Thiol-terminated PEG (HS-PEG)

-

Deionized water

Procedure:

-

AuNP Solution Preparation: Prepare a solution of AuNPs at a known concentration (e.g., 1 nM).

-

HS-PEG Solution Preparation: Prepare a stock solution of HS-PEG in deionized water.

-

PEGylation Reaction: Add the HS-PEG solution to the AuNP solution at a desired molar ratio (e.g., 50:1 to 2000:1 HS-PEG:AuNP). Vortex the mixture immediately.

-

Incubation: Incubate the reaction mixture at room temperature for at least 24-48 hours to allow for the formation of a stable gold-thiol bond.

-

Purification (optional): To remove excess, unbound PEG, the PEGylated AuNPs can be purified by centrifugation and resuspension in fresh deionized water.

Protocol 4: Characterization of PEGylated Proteins

Thorough characterization is crucial to ensure the quality and consistency of the PEGylated product.

-

Degree of PEGylation:

-

SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight compared to the native protein.

-

Mass Spectrometry (ESI-MS or MALDI-TOF): Provides the most accurate determination of the number of PEG chains attached and the overall mass of the conjugate.

-

-

Site of PEGylation:

-

Peptide Mapping: Involves digesting the PEGylated protein with a protease (e.g., trypsin) followed by LC-MS/MS analysis to identify the PEGylated peptides.

-

-

Purity:

-

Size-Exclusion Chromatography (SEC-HPLC): Separates the PEGylated protein from unreacted protein and free PEG.

-

Ion-Exchange Chromatography (IEX-HPLC): Can separate species with different numbers of attached PEG chains.

-

-

Biological Activity:

-

Perform an appropriate in vitro assay to determine if the PEGylation has affected the biological function of the molecule.

-

Protocol 5: ELISA for Anti-PEG Antibody Detection

Detecting the presence of anti-PEG antibodies in patient samples is important for understanding the immunogenic potential of a PEGylated therapeutic.

Materials:

-

High-binding 96-well microplate

-

PEGylated antigen for coating (e.g., mPEG-BSA)

-

Blocking buffer (e.g., 1% milk or BSA in PBS)

-

Patient serum or plasma samples

-

HRP-conjugated secondary antibody (e.g., anti-human IgG or IgM)

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the microplate wells with the PEGylated antigen (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate as described above.

-

Sample Incubation: Add diluted patient samples to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate as described above.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate as described above.

-

Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add the stop solution.

-

Reading: Read the absorbance at 450 nm using a plate reader.

Visualizing the Impact of PEGylation

Signaling Pathways

PEGylated drugs can modulate cellular signaling pathways to exert their therapeutic effects.

Caption: Peginterferon-alpha signaling cascade.

Caption: Mechanism of action of Doxorubicin.

Caption: Mechanism of action of Pegloticase.

Experimental and Logical Workflows

Visualizing the logical steps in PEGylation and its therapeutic application provides a clear framework for understanding the technology.

Caption: General workflow for protein PEGylation.

Caption: The Enhanced Permeability and Retention (EPR) Effect.

Conclusion

PEGylation remains a vital and versatile tool in bioconjugation, offering a proven strategy to enhance the therapeutic potential of a wide range of molecules. By understanding the fundamental principles, leveraging quantitative data to inform design, and meticulously applying and characterizing the results of experimental protocols, researchers can continue to innovate and develop next-generation therapeutics with improved efficacy, safety, and patient convenience. As the field advances, novel PEGylation strategies, including site-specific conjugation and the use of biodegradable linkers, promise to further refine this powerful technology.

References

- 1. Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Viral Dynamics and Pharmacokinetics of Peginterferon Alpha-2A and Peginterferon Alpha-2B in Naive Patients with Chronic Hepatitis C: A Randomized, Controlled Study | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

The Strategic Integration of Biotin-PEG3-Azide in Advanced Antibody-Drug Conjugate Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biotherapeutics engineered to deliver potent cytotoxic agents directly to tumor cells. The efficacy and safety of these complex molecules are critically dependent on the linker connecting the antibody to the payload. This technical guide delves into the multifaceted role of Biotin-PEG3-Azide, a versatile linker that offers distinct advantages in the development of next-generation ADCs. By leveraging the principles of bioorthogonal click chemistry, the benefits of PEGylation, and the power of biotin-avidin interactions, this linker provides a robust platform for creating highly specific and effective cancer therapies.

Core Concepts: Deconstructing the this compound Linker

This compound is a heterobifunctional linker composed of three key functional moieties: a biotin molecule, a three-unit polyethylene glycol (PEG) spacer, and a terminal azide group. Each component plays a strategic role in the design and functionality of an ADC.

-

Biotin: This small, naturally occurring vitamin (B7) exhibits an exceptionally strong and highly specific non-covalent interaction with avidin and streptavidin proteins.[1] This property is invaluable during ADC development for purification and characterization. Biotinylated ADCs can be efficiently isolated from complex mixtures using streptavidin-coated resins, ensuring high purity of the final conjugate.[2] Furthermore, the biotin-streptavidin system can be exploited for pre-targeting strategies in drug delivery.[1]

-

Polyethylene Glycol (PEG) Spacer: The three-unit PEG spacer is a short, hydrophilic chain that imparts several beneficial properties to the ADC. PEGylation is a well-established strategy to improve the pharmacokinetic profile of biotherapeutics.[3][4] The PEG linker enhances the aqueous solubility of the ADC, which is particularly advantageous when working with hydrophobic payloads, mitigating the risk of aggregation. Moreover, the PEG chain can increase the hydrodynamic radius of the conjugate, potentially reducing renal clearance and extending its circulation half-life.

-

Azide Group: The terminal azide (N₃) group is a key component for bioorthogonal conjugation. Azides are largely inert in biological systems but react efficiently and specifically with alkyne-functionalized molecules through "click chemistry." This allows for the precise and stable attachment of a cytotoxic payload to the antibody under mild, biocompatible conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂N₆O₅S | |

| Molecular Weight | 444.6 g/mol | |

| Solubility | Soluble in DMSO, DMF; Moderately soluble in water |

The Power of Click Chemistry in ADC Synthesis

The azide group of the this compound linker enables its participation in one of the most efficient and widely used bioconjugation reactions: the azide-alkyne cycloaddition, commonly known as "click chemistry." This reaction can be performed in two primary ways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage between the azide and a terminal alkyne.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts spontaneously with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly attractive for bioconjugation in living systems.

The choice between CuAAC and SPAAC depends on the specific requirements of the ADC synthesis, including the sensitivity of the antibody and payload to copper.

Mechanism of Action of an ADC

The therapeutic effect of an ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the surface of a cancer cell.

Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis. The complex is then trafficked to intracellular compartments, such as endosomes and lysosomes. Within the acidic and enzyme-rich environment of the lysosome, the linker is designed to be cleaved, releasing the potent cytotoxic payload. The released drug can then exert its cell-killing effect, often by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis.

Signaling Pathways in HER2-Targeted ADCs

A prominent target for many ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a variety of cancers, including breast and gastric cancers. HER2 is a receptor tyrosine kinase that, upon dimerization with other HER family members, activates downstream signaling pathways that promote cell proliferation, survival, and invasion.

Anti-HER2 ADCs work by binding to the HER2 receptor, leading to their internalization and the subsequent release of the cytotoxic payload, thereby killing the cancer cell.

Quantitative Data on ADC Performance

The performance of an ADC is evaluated based on several key parameters, including its drug-to-antibody ratio (DAR), binding affinity, and in vitro cytotoxicity. The choice of linker, including the length of the PEG chain, can significantly impact these parameters.

Table 2: Representative Drug-to-Antibody Ratios (DARs) for Different Conjugation Chemistries

| Conjugation Chemistry | Typical DAR Range | Key Characteristics |

| Lysine Conjugation | 0 - 8 (Heterogeneous) | Stochastically conjugates to accessible lysine residues. |

| Cysteine Conjugation (reduced interchain disulfides) | 0, 2, 4, 6, 8 (Heterogeneous) | Conjugates to reduced cysteine residues in the hinge region. |

| Site-Specific Conjugation (e.g., via engineered cysteines or unnatural amino acids) | 2 or 4 (Homogeneous) | Allows for precise control over the location and number of conjugated drugs. |

Note: The use of this compound with click chemistry allows for its application in all of the above conjugation strategies, depending on how the alkyne functionality is introduced to the antibody.

Table 3: Illustrative Impact of PEG Linker Length on ADC Properties

| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Plasma Half-life | Reference |

| Short (e.g., PEG4) | Lower (more potent) | Moderate | Shorter | |

| Medium (e.g., PEG8-PEG12) | Moderate | Improved | Longer | |

| Long (e.g., PEG24) | Higher (less potent) | Potentially further improved | Longest |

This table provides a general trend. The optimal PEG linker length is highly dependent on the specific antibody, payload, and tumor target.

Experimental Protocols

The development of a this compound-linked ADC involves a series of well-defined experimental procedures. Below are detailed methodologies for key steps in this process.

Antibody Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified antibody with an azide-functionalized payload using this compound.

Materials:

-

Alkyne-modified antibody (e.g., 5 mg/mL in PBS)

-

This compound-payload (10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) (50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water)

-

Sodium ascorbate (100 mM in water, freshly prepared)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

Procedure:

-

Prepare the Antibody: Dilute the alkyne-modified antibody to a final concentration of 2 mg/mL in PBS.

-

Prepare the Click-Chemistry Cocktail: In a microcentrifuge tube, mix the following reagents in order:

-

5 µL of 50 mM CuSO₄

-

25 µL of 50 mM THPTA

-

Vortex briefly to mix.

-

-

Initiate the Conjugation Reaction:

-

To 1 mL of the diluted antibody, add the this compound-payload to achieve a 10-fold molar excess.

-

Add the pre-mixed CuSO₄/THPTA solution to the antibody-payload mixture.

-

Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate.

-

Gently mix and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or affinity chromatography with a streptavidin resin to remove excess reagents and unconjugated payload.

Purification of Biotinylated ADC using Streptavidin Affinity Chromatography

This protocol outlines the purification of the biotinylated ADC from the conjugation reaction mixture.

Materials:

-

Streptavidin-agarose resin

-

Conjugation reaction mixture

-

Binding/Wash Buffer: PBS, pH 7.4

-

Elution Buffer: 0.1 M glycine, pH 2.8

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Equilibrate the Resin: Pack a column with streptavidin-agarose resin and equilibrate with 10 column volumes of Binding/Wash Buffer.

-

Load the Sample: Apply the conjugation reaction mixture to the column.

-

Wash: Wash the column with 20 column volumes of Binding/Wash Buffer to remove unbound material.

-

Elute: Elute the bound ADC with 5-10 column volumes of Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH.

-

Buffer Exchange: Pool the fractions containing the ADC and perform a buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic potential of the purified ADC on a target cancer cell line.

Materials:

-

Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

Purified ADC

-

Control antibody (unconjugated)

-

Free payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete growth medium. Replace the medium in the wells with the treatment solutions.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

This compound represents a highly versatile and enabling tool in the field of antibody-drug conjugate development. Its unique combination of a biotin handle for purification and potential targeting, a PEG spacer for improved pharmacokinetics and solubility, and an azide group for efficient and specific "click" chemistry conjugation provides a powerful platform for the rational design of next-generation ADCs. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of this innovative linker technology in the pursuit of more effective and safer cancer therapies. As our understanding of the intricate interplay between linker chemistry and ADC performance continues to evolve, the strategic use of well-defined linkers like this compound will be paramount in advancing the clinical success of this transformative class of biotherapeutics.

References

Methodological & Application

Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Biotin-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments. This "click chemistry" reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in live cells, in vivo imaging, and the development of targeted therapeutics.[1][2][3] The reaction is driven by the high ring strain of a cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO), which rapidly and specifically reacts with an azide-functionalized molecule to form a stable triazole linkage.[1][4]

Biotin-PEG3-Azide is a versatile reagent for introducing a biotin moiety to cyclooctyne-modified biomolecules. The polyethylene glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance, potentially increasing the efficiency of the SPAAC reaction. The terminal azide group allows for its seamless participation in SPAAC reactions, while the biotin provides a powerful handle for affinity purification, detection, and immobilization of the labeled biomolecule.

These application notes provide an overview of the use of this compound in SPAAC reactions, including quantitative kinetic data, detailed experimental protocols for protein labeling, and methods for the purification of the resulting biotinylated conjugates.

Data Presentation

The efficiency of a SPAAC reaction is determined by its second-order rate constant (k), which is influenced by the specific cyclooctyne and azide pairing, as well as reaction conditions such as solvent and temperature. The following tables provide a summary of reported second-order rate constants for common cyclooctynes with a model azide (benzyl azide) to serve as a reference for reaction planning. The inclusion of a PEG linker, as in this compound, has been shown to increase reaction rates by reducing steric hindrance.

| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |

| DBCO | 0.6 - 1.0 |

| BCN | ~0.1 |

| DIFO | ~0.7 |

Table 1: Comparative Second-Order Rate Constants of Common Cyclooctynes. The rate constants provided are approximate ranges based on reactions with benzyl azide and can vary depending on the specific azide, solvent, and temperature.

| Parameter | Observation | Implication for this compound Reactions |

| Cyclooctyne Reactivity | DBCO generally exhibits the fastest kinetics, followed by DIFO and then BCN. | For rapid labeling, DBCO is the preferred reaction partner. BCN may be suitable for applications where slower, more controlled conjugation is desired. |

| PEG Linker | The presence of a PEG linker can increase the SPAAC reaction rate by minimizing steric hindrance between the reacting molecules. | The PEG3 spacer in this compound is expected to contribute to favorable reaction kinetics. |

| Solvent | SPAAC reactions are generally faster in aqueous solutions compared to organic solvents. | This is advantageous for bioconjugation reactions performed in physiological buffers. |

| Temperature | Reaction rates increase with temperature. | Reactions can be performed at room temperature or 37°C for efficient conjugation. |

Table 2: Key Parameters Influencing SPAAC Reaction Kinetics.

Experimental Protocols

Protocol 1: General Protein Labeling using SPAAC with this compound

This protocol describes the labeling of a protein that has been pre-functionalized with a cyclooctyne group (e.g., DBCO or BCN) with this compound.

Materials:

-

Cyclooctyne-functionalized protein (e.g., DBCO-Protein) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spin desalting columns or dialysis cassettes for purification

Procedure:

-

Protein Preparation:

-

Ensure the cyclooctyne-functionalized protein is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

SPAAC Reaction:

-

To the cyclooctyne-functionalized protein solution, add the this compound stock solution to achieve a 2- to 10-fold molar excess of the azide over the protein.

-

Note: The optimal molar excess may need to be determined empirically for each specific protein and application.

-

Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction can also be performed at 37°C to increase the rate.

-

-

Purification:

-

Remove the excess unreacted this compound and byproducts using a spin desalting column or by dialysis against PBS.

-

-

Confirmation of Labeling (Optional):

-

The successful biotinylation can be confirmed by a variety of methods, including:

-

SDS-PAGE analysis: A slight shift in the molecular weight of the protein may be observed.

-

Western blot: Using a streptavidin-HRP conjugate to detect the biotinylated protein.

-

Mass spectrometry: To confirm the mass increase corresponding to the addition of the this compound moiety.

-

-

Protocol 2: Purification of Biotinylated Protein using Streptavidin Affinity Chromatography

This protocol describes the enrichment of the biotinylated protein from the reaction mixture using streptavidin-functionalized resin.

Materials:

-

Biotinylated protein solution from the SPAAC reaction

-

Streptavidin-agarose resin

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or a buffer containing a high concentration of free biotin)

-

Neutralization Buffer (e.g., 1 M Tris, pH 8.5)

-

Spin columns or chromatography columns

Procedure:

-

Resin Preparation:

-

Wash the streptavidin-agarose resin with Binding/Wash Buffer according to the manufacturer's instructions.

-

-

Binding:

-

Incubate the biotinylated protein solution with the washed streptavidin-agarose resin for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the resin extensively with Binding/Wash Buffer to remove any non-specifically bound proteins and excess reagents.

-

-

Elution:

-

Elute the biotinylated protein from the resin using the Elution Buffer.

-

If using a low pH elution buffer, immediately neutralize the collected fractions with Neutralization Buffer.

-

If using a competitive elution with free biotin, multiple incubations may be necessary for efficient recovery.

-

-

Buffer Exchange:

-

Perform a buffer exchange on the eluted protein into a suitable storage buffer using a desalting column or dialysis.

-

Visualizations

Caption: Experimental workflow for SPAAC-mediated biotinylation.

Caption: Core reaction mechanism of SPAAC.

Caption: Relationship between reaction kinetics and applications.

References

Application Notes and Protocols for Protein Labeling with Biotin-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for the detection, purification, and immobilization of proteins and other biomolecules. Biotin-PEG3-Azide is a biotinylation reagent that enables the labeling of alkyne-modified molecules through a highly specific and efficient bioorthogonal reaction known as "click chemistry". This document provides detailed protocols for labeling alkyne-containing proteins with this compound via two common click chemistry methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The azide group on this compound reacts with a terminal alkyne on a target molecule to form a stable triazole linkage.[1][2] The polyethylene glycol (PEG) spacer arm is hydrophilic, which helps to increase the solubility of the labeled protein and minimize aggregation.[3]

Principle of the Reactions

There are two primary methods for labeling alkyne-modified proteins with this compound:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[4] The reaction is highly efficient and specific, proceeding readily in aqueous buffers.[5] To maintain copper in its active Cu(I) state, a reducing agent such as sodium ascorbate is typically included. A copper-chelating ligand like Tris(hydroxypropyltriazolylmethyl)amine (THPTA) can be used to improve reaction efficiency and protect the protein from potential damage by reactive oxygen species.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The ring strain of the cyclooctyne provides the energy required for the reaction to proceed without a catalyst, making it ideal for applications in living cells or other systems where copper toxicity is a concern.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for designing protein labeling experiments with this compound.

Table 1: Recommended Reagent Concentrations for CuAAC Labeling of Alkyne-Modified Proteins

| Reagent | Stock Concentration | Final Concentration in Reaction | Molar Excess (relative to protein) |

| Alkyne-Modified Protein | 1-10 mg/mL | 10-100 µM | 1x |

| This compound | 10 mM in DMSO | 100-500 µM | 10-50x |

| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 50-100 µM | 0.5-1x (relative to this compound) |

| THPTA Ligand | 50 mM in H₂O | 250-500 µM | 5x (relative to CuSO₄) |

| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 1-5 mM | 20-100x (relative to CuSO₄) |

Table 2: Recommended Reagent Concentrations for SPAAC Labeling of Cyclooctyne-Modified Proteins

| Reagent | Stock Concentration | Final Concentration in Reaction | Molar Excess (relative to protein) |

| Cyclooctyne-Modified Protein | 1-10 mg/mL | 10-100 µM | 1x |

| This compound | 10 mM in DMSO | 20-200 µM | 2-20x |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Pathway.

Caption: General Experimental Workflow for Protein Biotinylation.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling a protein that has been modified to contain a terminal alkyne.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound (stored at -20°C, desiccated)

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) Sulfate (CuSO₄) solution (50 mM in deionized water)

-

THPTA ligand solution (50 mM in deionized water)

-

Sodium Ascorbate solution (100 mM in deionized water, prepare fresh immediately before use )

-

Desalting columns or dialysis cassettes for purification

-

Streptavidin agarose resin for affinity purification

-

Elution buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing a competitive biotin analog)

Procedure:

-

Protein Preparation: Prepare the alkyne-modified protein at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.4.

-

Reagent Preparation:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution and the this compound stock solution to achieve the desired final concentrations (see Table 1). Mix gently.

-

In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A common ratio is 1 part CuSO₄ to 5 parts ligand. Let this mixture stand for a few minutes.

-

Add the CuSO₄/THPTA mixture to the protein/azide solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final volume of DMSO should ideally be less than 10% of the total reaction volume to avoid protein precipitation.

-

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

Purification to Remove Excess Biotin:

-

Remove unreacted this compound and other small molecules using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Affinity Purification of Biotinylated Protein (Optional):

-

To isolate the biotinylated protein from any unlabeled protein, use streptavidin agarose resin.

-

Incubate the purified reaction mixture with the streptavidin resin according to the manufacturer's instructions.

-

Wash the resin extensively to remove non-specifically bound proteins.

-

Elute the biotinylated protein using a low pH buffer or a buffer containing a competitive biotin analog. Note that harsh elution conditions may be required, which could denature the protein.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling a protein that has been modified to contain a strained cyclooctyne (e.g., DBCO, BCN).

Materials:

-

Cyclooctyne-modified protein in an appropriate buffer

-

This compound (stored at -20°C, desiccated)

-

Dimethyl sulfoxide (DMSO)

-

Desalting columns or dialysis cassettes for purification

-

Streptavidin agarose resin for affinity purification

-

Elution buffer

Procedure:

-

Protein Preparation: Prepare the cyclooctyne-modified protein at a concentration of 1-10 mg/mL.

-

Reagent Preparation:

-

Allow the vial of this compound to warm to room temperature.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

-

Reaction Setup:

-

Combine the cyclooctyne-modified protein solution and the this compound stock solution to the desired final concentrations (see Table 2). Mix gently.

-

-

Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The reaction time will depend on the specific cyclooctyne used.

-

Purification: Follow steps 5 and 6 from the CuAAC protocol to remove excess biotin and perform affinity purification if necessary.

Analysis of Biotinylation

The efficiency of biotinylation can be assessed by several methods:

-

SDS-PAGE with Streptavidin-HRP Conjugate: After SDS-PAGE and transfer to a membrane, the biotinylated protein can be detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent substrate.

-

Gel-Shift Assay: Incubation of the biotinylated protein with streptavidin will result in a higher molecular weight complex that can be visualized as a "shift" on an SDS-PAGE gel.

-

HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to quantify the amount of biotin incorporated into the protein.

-

Mass Spectrometry: For a precise determination of the degree of labeling, mass spectrometry can be used to measure the mass shift corresponding to the addition of the this compound moiety.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Biotinylation Efficiency | Inactive this compound (hydrolyzed). | Use a fresh vial of the reagent and ensure it is stored properly. |

| Insufficient molar excess of biotin reagent. | Increase the molar ratio of this compound to protein. | |

| (CuAAC) Inactive catalyst. | Prepare the sodium ascorbate solution fresh for each experiment. Ensure proper concentrations of all catalyst components. | |

| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the volume of the added biotin stock solution low (<10% of the total reaction volume). |

| Protein is unstable under reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C). | |

| High Background in Downstream Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification by dialysis or gel filtration. |

Conclusion

Labeling proteins with this compound via click chemistry offers a robust and specific method for biotinylation. The choice between the CuAAC and SPAAC protocols will depend on the specific application and the nature of the protein being labeled. By carefully controlling the reaction conditions and implementing appropriate purification and analysis techniques, researchers can successfully generate biotinylated proteins for a wide range of downstream applications in basic research and drug development.

References

Biotin-PEG3-Azide: Application Notes and Protocols for Labeling DNA and Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-Azide is a versatile biotinylation reagent designed for the efficient labeling of alkyne-modified DNA and oligonucleotides. This reagent incorporates a biotin moiety for affinity-based detection and purification, an azide group for covalent ligation via "click chemistry," and a hydrophilic polyethylene glycol (PEG) spacer. The PEG3 linker enhances aqueous solubility and minimizes steric hindrance, ensuring efficient binding of the biotin to streptavidin.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in labeling nucleic acids through both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Principle of the Method

The labeling strategy is based on the highly specific and efficient click chemistry reaction, which forms a stable triazole linkage between an azide (on the this compound) and an alkyne (incorporated into the DNA or oligonucleotide).[4][5] This bioorthogonal reaction proceeds with high efficiency under mild, aqueous conditions, making it ideal for modifying sensitive biological macromolecules.

Two primary modes of click chemistry are employed for this purpose:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. It is a robust and high-yielding reaction, often preferred for its rapid kinetics.

-